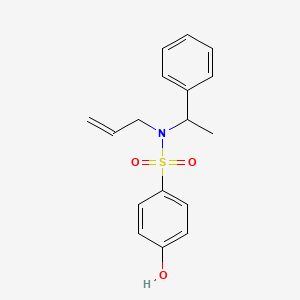
N-allyl-N-alpha-methylbenzyl-4-hydroxybenzenesulfonamide
Cat. No. B8497823
Key on ui cas rn:
79867-25-7
M. Wt: 317.4 g/mol
InChI Key: DEVWKNOEMPLXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04468245
Procedure details


To a solution of 1.61 g (0.01 mol) of N-allyl-N-α-methylbenzylamine and 1.38 g of potassium carbonate in 15 ml of acetone was dropped a solution of 2.62 g (0.084 mol) of 4-benzoyloxybenzenesulfonyl chloride in 5 ml of acetone under ice-cooling conditions. The mixture was subjected to the reaction at room temperature for 30 minutes and then at 50° C. for 1 hour. After completion of the reaction, the inorganic salt was removed by filtration and the acetone was distilled off, then, the contents were admixed with 150 ml of a 20% potassium hydroxide solution in ethanol, followed by refluxing for 30 minutes. After completion of the reaction, the reaction mixture was poured into ice-water to permit crystals to precipitate. The crystals were washed with a dilute acidic solution and a dilute alkaline solution, followed by sufficiently washing with water, drying in vacuum and recrystallizing from a mixed solvent of benzene and n-hexane to obtain 2.00 g of N-allyl-N-α-methylbenzyl-4-hydroxybenzenesulfonamide (melting point 128° to 129° C.).





[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:4][CH:5]([CH3:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH:2]=[CH2:3].C(=O)([O-])[O-].[K+].[K+].C([O:27][C:28]1[CH:33]=[CH:32][C:31]([S:34](Cl)(=[O:36])=[O:35])=[CH:30][CH:29]=1)(=O)C1C=CC=CC=1>CC(C)=O>[CH2:1]([N:4]([CH:5]([CH3:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[S:34]([C:31]1[CH:32]=[CH:33][C:28]([OH:27])=[CH:29][CH:30]=1)(=[O:36])=[O:35])[CH:2]=[CH2:3] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.61 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)NC(C1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
1.38 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
2.62 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC1=CC=C(C=C1)S(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling conditions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was subjected to the reaction at room temperature for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the inorganic salt was removed by filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the acetone was distilled off
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by refluxing for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate
|
WASH
|
Type
|
WASH
|
|
Details
|
The crystals were washed with a dilute acidic solution
|
WASH
|
Type
|
WASH
|
|
Details
|
by sufficiently washing with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying in vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallizing from a mixed solvent of benzene and n-hexane
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)N(S(=O)(=O)C1=CC=C(C=C1)O)C(C1=CC=CC=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 63% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
